Cas no 330201-66-6 (ethyl 2-2-(4-chlorophenoxy)acetamido-1,3-thiazole-4-carboxylate)

エチル 2-2-(4-クロロフェノキシ)アセトアミド-1,3-チアゾール-4-カルボキシレートは、チアゾール骨格を有する有機化合物であり、農薬や医薬品中間体としての応用が期待される。本化合物は、4-クロロフェノキシ基とアセトアミド基が結合した特異な構造を持ち、高い生体活性を示す可能性がある。特に、除草剤や殺菌剤の有効成分としての利用が研究されており、選択的な作用機序により標的生物に対して効果を発揮する。合成経路の最適化により、高収率での製造が可能であり、安定性にも優れている。その化学的特性から、新規農薬開発における重要な中間体として注目されている。

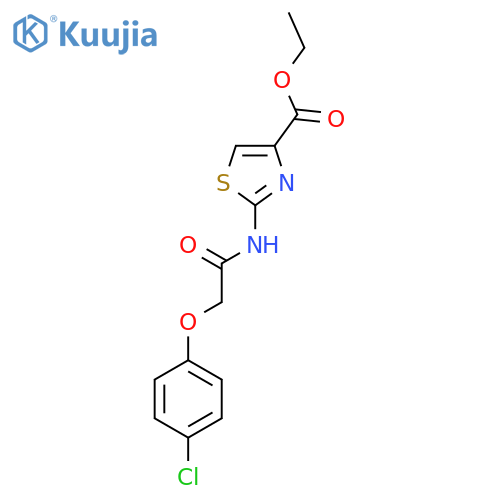

330201-66-6 structure

商品名:ethyl 2-2-(4-chlorophenoxy)acetamido-1,3-thiazole-4-carboxylate

ethyl 2-2-(4-chlorophenoxy)acetamido-1,3-thiazole-4-carboxylate 化学的及び物理的性質

名前と識別子

-

- ethyl 2-2-(4-chlorophenoxy)acetamido-1,3-thiazole-4-carboxylate

- ethyl 2-[[2-(4-chlorophenoxy)acetyl]amino]-1,3-thiazole-4-carboxylate

- ethyl 2-[2-(4-chlorophenoxy)acetamido]-1,3-thiazole-4-carboxylate

- AKOS016670749

- CCG-277646

- 330201-66-6

- ethyl 2-(2-(4-chlorophenoxy)acetamido)thiazole-4-carboxylate

- F0336-0176

- Oprea1_219147

-

- インチ: 1S/C14H13ClN2O4S/c1-2-20-13(19)11-8-22-14(16-11)17-12(18)7-21-10-5-3-9(15)4-6-10/h3-6,8H,2,7H2,1H3,(H,16,17,18)

- InChIKey: OZTHVAYFESMFRO-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC(=CC=1)OCC(NC1=NC(C(=O)OCC)=CS1)=O

計算された属性

- せいみつぶんしりょう: 340.0284558g/mol

- どういたいしつりょう: 340.0284558g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 22

- 回転可能化学結合数: 7

- 複雑さ: 391

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.3

- トポロジー分子極性表面積: 106Ų

ethyl 2-2-(4-chlorophenoxy)acetamido-1,3-thiazole-4-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0336-0176-75mg |

ethyl 2-[2-(4-chlorophenoxy)acetamido]-1,3-thiazole-4-carboxylate |

330201-66-6 | 90%+ | 75mg |

$208.0 | 2023-05-17 | |

| Life Chemicals | F0336-0176-5mg |

ethyl 2-[2-(4-chlorophenoxy)acetamido]-1,3-thiazole-4-carboxylate |

330201-66-6 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0336-0176-10mg |

ethyl 2-[2-(4-chlorophenoxy)acetamido]-1,3-thiazole-4-carboxylate |

330201-66-6 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0336-0176-25mg |

ethyl 2-[2-(4-chlorophenoxy)acetamido]-1,3-thiazole-4-carboxylate |

330201-66-6 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F0336-0176-20mg |

ethyl 2-[2-(4-chlorophenoxy)acetamido]-1,3-thiazole-4-carboxylate |

330201-66-6 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F0336-0176-40mg |

ethyl 2-[2-(4-chlorophenoxy)acetamido]-1,3-thiazole-4-carboxylate |

330201-66-6 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F0336-0176-100mg |

ethyl 2-[2-(4-chlorophenoxy)acetamido]-1,3-thiazole-4-carboxylate |

330201-66-6 | 90%+ | 100mg |

$248.0 | 2023-05-17 | |

| Life Chemicals | F0336-0176-5μmol |

ethyl 2-[2-(4-chlorophenoxy)acetamido]-1,3-thiazole-4-carboxylate |

330201-66-6 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0336-0176-4mg |

ethyl 2-[2-(4-chlorophenoxy)acetamido]-1,3-thiazole-4-carboxylate |

330201-66-6 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F0336-0176-10μmol |

ethyl 2-[2-(4-chlorophenoxy)acetamido]-1,3-thiazole-4-carboxylate |

330201-66-6 | 90%+ | 10μl |

$69.0 | 2023-05-17 |

ethyl 2-2-(4-chlorophenoxy)acetamido-1,3-thiazole-4-carboxylate 関連文献

-

Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765

-

Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429

-

Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

-

Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604

330201-66-6 (ethyl 2-2-(4-chlorophenoxy)acetamido-1,3-thiazole-4-carboxylate) 関連製品

- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)

- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)

- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)

- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

推奨される供給者

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量